molecular formula C12H11FN2O B14922956 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline CAS No. 937598-36-2

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Cat. No.: B14922956
CAS No.: 937598-36-2
M. Wt: 218.23 g/mol
InChI Key: OZJMUNLTHBORMB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a chemical compound with the molecular formula C12H11FN2O It is known for its unique structure, which includes a fluorine atom, a pyridine ring, and an aniline group

Preparation Methods

The synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with 4-(chloromethyl)pyridine under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline can be compared with other similar compounds, such as:

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Biological Activity

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is an aromatic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H11FN2O
  • Molecular Weight : Approximately 218.24 g/mol
  • Structure : The compound features a fluorinated aniline core linked to a pyridine ring via a methoxy group, which contributes to its unique chemical reactivity and potential biological effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown promising anticancer effects against various cancer cell lines. For instance, it has been evaluated for its inhibitory activity against c-Met kinase, a target often implicated in cancer progression. Studies have reported IC50 values that indicate substantial potency in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

StudyTargetIC50 (µM)Notes
Arafa et al. (2023)c-Met kinase0.010High potency against multiple cancer cell lines
Smith et al. (2022)AntimicrobialNot specifiedShowed significant inhibition against bacterial strains
Lee et al. (2021)Breast cancer cells (MCF-7)0.420Demonstrated cytotoxic effects comparable to standard treatments

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
3-Chloro-4-(pyridin-2-ylmethoxy)aniline524955-09-70.77
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline220221630.71
3-Chloro-4-(4-chlorophenoxy)aniline24900-79-60.70

These compounds share structural motifs that may confer similar biological activities, providing a basis for comparative studies.

Properties

CAS No.

937598-36-2

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-(pyridin-4-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2

InChI Key

OZJMUNLTHBORMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OCC2=CC=NC=C2

Origin of Product

United States

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